Isoquinolin-4-yl 4-methylbenzenesulfonate
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Overview
Description
Isoquinolin-4-yl 4-methylbenzenesulfonate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a nitrogen-containing heteroaromatic compound that is structurally similar to quinoline The compound is characterized by the presence of an isoquinoline ring system fused with a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolin-4-yl 4-methylbenzenesulfonate typically involves the reaction of isoquinoline derivatives with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-4-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfinates or thiols.
Scientific Research Applications
Isoquinolin-4-yl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: Isoquinoline derivatives are known for their pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: The compound can be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism of action of Isoquinolin-4-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, widely used in pharmaceuticals.
Quinoline: Known for its anti-malarial properties.
4-Hydroxy-2-quinolones: Compounds with significant pharmaceutical and biological activities.
Uniqueness
Isoquinolin-4-yl 4-methylbenzenesulfonate is unique due to the presence of both the isoquinoline ring and the 4-methylbenzenesulfonate group. This combination imparts specific chemical and physical properties that make it suitable for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
isoquinolin-4-yl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-12-6-8-14(9-7-12)21(18,19)20-16-11-17-10-13-4-2-3-5-15(13)16/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZERKZTZGUTSFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CN=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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